1-Acetyl-2-methoxyhexahydroazepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(2-methoxyazepan-1-yl)ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(11)10-7-5-3-4-6-9(10)12-2/h9H,3-7H2,1-2H3 |
InChI Key |
HTDMHZZQCFRDTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCCC1OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Acetyl 2 Methoxyhexahydroazepine
Strategies for Constructing the Hexahydroazepine Ring System
The formation of the hexahydroazepine ring is the critical step in the synthesis of the target molecule. Key strategies include ring expansion reactions and various intramolecular cyclization methods.
Ring expansion reactions provide a powerful pathway to seven-membered heterocycles like azepines by leveraging the release of ring strain from smaller, more readily synthesized precursors. One notable strategy involves the use of vinyl-substituted three-membered rings, such as vinylaziridines. The inherent strain in the aziridine (B145994) ring can be harnessed to drive a ring-opening and expansion sequence. For instance, a palladium(0)-mediated ring opening of a vinylaziridine can initiate a cascade that results in the formation of a seven-membered benzazepine, a method successfully applied in the total synthesis of natural products like cephalotaxine. mdpi.com
Another modern approach is the metal-free oxidative ring expansion of smaller nitrogen-containing rings. A novel tandem reaction has been developed for the synthesis of benzo[b]azepines from hydroquinolines using trimethylsilyldiazomethane (B103560) (TMSCHN₂) as a versatile nucleophile under mild, metal-free conditions. nih.gov While these methods are demonstrated for benzo-fused azepines, the underlying principles of strain-release and tandem oxidative rearrangement represent viable strategies for constructing the saturated hexahydroazepine core.
Intramolecular cyclizations are among the most effective methods for forming the azepine ring, directly assembling the seven-membered structure from an acyclic precursor. These reactions can be promoted by various reagents and catalysts, offering control over reaction conditions and stereoselectivity.
A sophisticated strategy for forming fused azepine derivatives involves a sequence initiated by a transition metal catalyst. A general method utilizes the reaction of 1-sulfonyl-1,2,3-triazoles that have a tethered diene. nih.gov In this process, a rhodium(II) catalyst facilitates the formation of an α-imino rhodium(II) carbenoid. This intermediate undergoes an intramolecular cyclopropanation, creating a transient 1-imino-2-vinylcyclopropane. This highly strained intermediate does not require isolation and rapidly undergoes a thermal 1-aza-Cope rearrangement to furnish fused dihydroazepine derivatives in moderate to excellent yields. nih.gov This reaction sequence is efficient and can be performed on a gram scale. nih.gov
Table 1: Rh(II)-Catalyzed Synthesis of Fused Dihydroazepines
| Substrate (Dienyltriazole) | Catalyst | Product (Fused Dihydroazepine) | Yield |
|---|---|---|---|
| N-Allyl-N-(1-(p-toluenesulfonyl)-1H-1,2,3-triazol-4-yl)methyl)aniline | Rh₂(esp)₂ | 2,3-Dihydro-1H-benzo[b]azepine derivative | 85% |
| N-((1-(p-toluenesulfonyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(pent-4-en-1-yl)aniline | Rh₂(esp)₂ | Fused dihydroazepine | 75% |
| N-((1-(p-toluenesulfonyl)-1H-1,2,3-triazol-4-yl)methyl)-N-(hex-5-en-1-yl)aniline | Rh₂(esp)₂ | Fused dihydroazepine | 81% |
Data sourced from Schultz, E. E., et al. (2014). nih.gov
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that has been effectively used to promote intramolecular pinacol-type coupling reactions to form cyclic amino alcohols. This methodology has been successfully applied to construct the hexahydroazepine ring system, which is the core of the natural product balanol. nih.govacs.org The reaction involves the cyclization of acyclic carbonylhydrazones or carbonyloximes. acs.orgacs.org
The efficiency of this 7-exo ring formation is notable, yielding the desired hexahydroazepine products with high diastereoselectivity, favoring the trans isomer. nih.govacs.org A critical factor for the success of the cyclization is the presence of hexamethylphosphoramide (B148902) (HMPA) as a ligand. nih.govacs.org In the absence of HMPA, the reaction predominantly leads to intermolecular pinacol (B44631) coupling, resulting in the formation of diols instead of the cyclic product. HMPA is believed to increase the reducing power of SmI₂ and modulate the rates of the subsequent cyclization and coupling steps of the intermediate ketyl radical. nih.govacs.org
Table 2: SmI₂-Promoted Cyclization for Hexahydroazepine Synthesis
| Substrate | Conditions | Product | Yield | trans:cis Ratio |
|---|---|---|---|---|
| Carbonylhydrazone 6 | SmI₂, HMPA, THF | Hexahydroazepine 22 | 57% | >10:1 |
| Carbonylhydrazone 16 | SmI₂, HMPA, THF | Hexahydroazepine 23 | 56% | >10:1 |
| Carbonyloxime 20 (R=Ts) | SmI₂, HMPA, THF | Azepine ring | 40% | ~5:1 |
Data sourced from Riber, D., et al. (2000). nih.govacs.org
Tandem or cascade reactions are highly efficient processes that allow for the construction of complex molecular architectures in a single synthetic operation, avoiding the need for isolation of intermediates. These reactions can be designed to form spirocyclic and fused heterocyclic systems, including those containing an azepine ring. For example, a tandem cascade reaction involving an alkyl azide (B81097) and multiple molecules of methyl vinyl ketone can produce complex heterocyclic compounds containing a 1,4-diazepine ring fused to other heterocycles. ntu.edu.tw While this example forms a diazepine, the principle of a multi-step cascade involving cycloadditions and Michael additions demonstrates a powerful strategy for building complex nitrogen-containing rings. ntu.edu.tw
Similarly, tandem protocols have been developed for the direct synthesis of spiro- and fused-hydrofurans via a semipinacol rearrangement/oxa-Michael addition sequence. nih.gov The adaptation of such tandem strategies, potentially combining cyclization with other bond-forming events, represents a frontier for the efficient synthesis of highly functionalized and structurally complex azepine derivatives.
Controlling stereochemistry is paramount in modern organic synthesis. Asymmetric methods are crucial for producing enantiomerically pure compounds. An effective approach to the azepine core of the protein kinase C inhibitor (-)-balanol utilizes an asymmetric aminohydroxylation reaction. acs.orgnih.gov This method installs the vicinal amino alcohol functionality with a specific stereochemistry. The use of a dihydroquinyl alkaloid ligand system in conjunction with an α,β-unsaturated aryl ester substrate controls both the regioselectivity and enantioselectivity of the aminohydroxylation process, establishing the two key stereogenic centers in the azepine ring. acs.orgnih.gov
Asymmetric cycloaddition reactions are also a cornerstone of heterocyclic synthesis. While direct asymmetric [4+3] cycloadditions for azepines are challenging, formal [3+2] cycloadditions are well-established for creating five-membered nitrogen heterocycles. nih.gov These can serve as precursors to seven-membered rings through subsequent ring expansion. For instance, chiral phosphoric acid-catalyzed formal [3+2] cycloaddition of azoalkenes with vinylindoles produces 2,3-dihydropyrroles with high enantioselectivity. nih.gov Such powerful asymmetric transformations provide access to chiral building blocks that can be elaborated into complex targets like 1-Acetyl-2-methoxyhexahydroazepine.
Electrochemistry-Mediated Synthetic Approaches
Electrochemical methods offer a powerful and environmentally benign alternative to traditional chemical oxidation for the introduction of a methoxy (B1213986) group at the α-position to the lactam nitrogen. Anodic α-methoxylation, a key example of a Shono oxidation, can be applied to precursors of this compound. This process typically involves the anodic oxidation of an N-acyl lactam in methanol (B129727), which serves as both the solvent and the nucleophile. acs.orgnih.gov
The mechanism proceeds through the electrochemical generation of an N-acyliminium ion intermediate, which is subsequently trapped by methanol to yield the desired α-methoxylated product. nih.govorgsyn.org The use of electrochemical methods avoids the need for stoichiometric amounts of chemical oxidants, reducing waste and often leading to cleaner reactions.
While direct electrochemical fluorination of caprolactam precursors is not the primary route to the target molecule, the principles of electrochemical C-H functionalization are highly relevant. acs.orgfrontiersin.org The successful anodic α-methoxylation of various amides, carbamates, and lactams suggests the feasibility of this approach for the synthesis of 2-methoxyhexahydroazepine derivatives. acs.orgorgsyn.org For instance, studies on the anodic methoxylation of N-acylated α-amino acid esters and β-lactams have demonstrated the efficacy of this method in creating α-methoxy substituted nitrogen heterocycles. acs.org
Table 1: Hypothetical Electrochemical α-Methoxylation of an N-Protected Caprolactam Precursor
| Entry | Precursor | Electrolyte | Anode Material | Current Density (mA/cm²) | Yield (%) |
| 1 | N-Acetylcaprolactam | LiClO₄ | Carbon | 10 | 65 |
| 2 | N-Acetylcaprolactam | Et₄NOTs | Platinum | 15 | 72 |
| 3 | N-Boc-caprolactam | Bu₄NBF₄ | Graphite | 12 | 78 |
Note: This table is illustrative and based on typical conditions reported for anodic α-methoxylation of related substrates.
Regioselective and Stereoselective Functionalization
The synthesis of a single isomer of this compound necessitates precise control over both regioselectivity (functionalization at the C-2 position) and stereoselectivity (directing the approach of the methoxy group).
Achieving stereoselectivity in the introduction of the 2-methoxy group is a significant challenge. While non-catalyzed electrochemical methoxylation would likely result in a racemic mixture, several strategies can be envisioned to induce stereocontrol. Drawing from the broader field of catalytic asymmetric synthesis, the use of chiral mediators or a chiral environment during the electrochemical reaction could favor the formation of one enantiomer. frontiersin.orgnih.govnih.gov
Potential approaches include:
Chiral Supporting Electrolytes: Employing chiral tetraalkylammonium salts as the supporting electrolyte could create a chiral environment near the electrode surface, influencing the facial selectivity of the nucleophilic attack by methanol on the N-acyliminium ion intermediate.
Modified Electrodes: The use of electrodes modified with chiral catalysts or templates could provide a stereically hindered environment, directing the methoxylation to a specific face of the molecule.
Catalytic Asymmetric Approaches: While not strictly electrochemical, a metal-catalyzed asymmetric α-oxidation of the lactam followed by methoxylation could be a viable route. Catalytic systems based on chiral ligands and transition metals have been successfully employed in a variety of asymmetric transformations. youtube.comthieme-connect.de
The N-acetylation of the hexahydroazepine ring is a more straightforward transformation. However, in the presence of other functional groups, chemoselectivity becomes a key consideration. Standard acylation methods using acetic anhydride (B1165640) or acetyl chloride can be employed. To ensure controlled and selective N-acetylation, particularly if the methoxy group is already in place, mild reaction conditions are preferable.
The use of catalysts can enhance the efficiency and selectivity of the N-acetylation. For instance, the ammonium (B1175870) salt of 12-tungstophosphoric acid has been shown to be an effective catalyst for the chemoselective N-acetylation of substrates containing both amino and hydroxyl groups under solvent-free conditions. researchgate.net This highlights the ability to selectively acetylate the nitrogen atom. A straightforward synthesis of N-acetyl-2-imidazolidinone involves heating 2-imidazolidinone with acetic anhydride, a method that could be adapted for 2-methoxyhexahydroazepine. chemicalbook.com
Table 2: Representative Conditions for N-Acetylation of a 2-Substituted Hexahydroazepine
| Entry | Substrate | Acetylating Agent | Catalyst/Conditions | Yield (%) |
| 1 | 2-Methoxyhexahydroazepine | Acetic Anhydride | Pyridine, 0 °C to rt | >90 |
| 2 | 2-Methoxyhexahydroazepine | Acetyl Chloride | Triethylamine, CH₂Cl₂, 0 °C | >90 |
| 3 | 2-Methoxyhexahydroazepine | Acetic Anhydride | (NH₄)₂.₅H₀.₅PW₁₂O₄₀, Solvent-free, rt | ~95 |
Note: This table presents plausible conditions based on standard N-acetylation protocols and literature precedents for related compounds. researchgate.netchemicalbook.com
Development of Novel Synthetic Pathways Towards this compound
The development of novel synthetic pathways for this compound can be envisaged by combining modern synthetic methods in innovative sequences. One such proposed pathway would involve the following key steps:
Electrochemical α-Methoxylation: An N-protected caprolactam, for example, N-Boc-caprolactam, could be subjected to anodic α-methoxylation to introduce the methoxy group at the 2-position. The Boc protecting group is often stable under these conditions and can be readily removed later.
Deprotection: Removal of the N-Boc group under acidic conditions would yield 2-methoxyhexahydroazepine.
Controlled N-Acetylation: The final step would be the selective N-acetylation of 2-methoxyhexahydroazepine using a method such as acetic anhydride with a catalytic amount of a mild Lewis acid or under the conditions described previously to afford the target compound, this compound.
This modular approach allows for the optimization of each step independently and could potentially be adapted for the synthesis of a library of related substituted caprolactams. Future research in this area will likely focus on refining the stereocontrol of the methoxylation step and developing more efficient and scalable integrated synthetic processes.
Comprehensive Spectroscopic and Structural Elucidation of 1 Acetyl 2 Methoxyhexahydroazepine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Acetyl-2-methoxyhexahydroazepine, a complete NMR analysis would involve several types of experiments to assign all proton and carbon signals and to understand their spatial relationships.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons of the hexahydroazepine ring, the acetyl group, and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.
A hypothetical data table for the ¹H NMR spectrum is presented below, illustrating the type of information that would be obtained from such an analysis.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.5 - 4.8 | dd | 7.5, 3.2 |
| OCH₃ | 3.3 - 3.5 | s | - |
| H-7 | 3.2 - 3.4 | m | - |
| H-7' | 2.8 - 3.0 | m | - |
| COCH₃ | 2.0 - 2.2 | s | - |
| H-3, H-6 | 1.7 - 1.9 | m | - |
| H-4, H-5 | 1.4 - 1.6 | m | - |
Note: This data is illustrative and not based on experimental results.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., C=O, C-O, C-N, CH₂, CH₃).
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 169 - 172 |
| C-2 | 85 - 90 |
| OCH₃ | 55 - 60 |
| C-7 | 45 - 50 |
| C-3 | 30 - 35 |
| C-6 | 28 - 33 |
| C-5 | 25 - 30 |
| C-4 | 20 - 25 |
| COCH₃ | 20 - 25 |
Note: This data is illustrative and not based on experimental results.
Heteronuclear Correlation Spectroscopies (e.g., HMQC, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to identify which protons are directly attached to which carbon atoms. This is achieved by correlating the ¹H and ¹³C chemical shifts through one-bond J-coupling.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are two or three bonds apart. This information is crucial for piecing together the molecular structure by identifying longer-range connectivities, for example, from the acetyl protons to the amide carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity
NOESY is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through chemical bonds. This is particularly useful for determining the stereochemistry and conformation of the hexahydroazepine ring and the relative orientation of the substituents. For instance, NOE correlations could be observed between the methoxy protons and protons on the azepine ring, helping to define the conformation of the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy measures the vibrations of atoms and functional groups within a molecule. These vibrations occur at specific frequencies, providing a characteristic "fingerprint" of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its functional groups.
A hypothetical data table for the FT-IR spectrum is presented below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=O (amide) | Stretching | 1630 - 1680 |
| C-N | Stretching | 1020 - 1250 |
| C-O (ether) | Stretching | 1070 - 1150 |
Note: This data is illustrative and not based on experimental results.
The strong absorption band for the amide carbonyl (C=O) group would be a prominent feature in the spectrum. The C-O stretching of the methoxy group and the various C-H and C-N stretching and bending vibrations would also be present, collectively confirming the presence of the key functional groups in the molecule.
Raman Spectroscopy
Raman spectroscopy would provide valuable information about the vibrational modes of this compound, complementing infrared spectroscopy data. Analysis of the Raman spectrum would focus on identifying characteristic peaks for the functional groups present in the molecule.
Expected Data: A table of Raman shifts (in cm⁻¹) and their corresponding vibrational assignments (e.g., C-H stretch, C=O stretch, C-N stretch, C-O stretch).
Detailed Findings: A discussion of how the observed Raman bands confirm the presence of the acetyl group, the methoxy group, and the hexahydroazepine ring structure.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass with very high precision.
Expected Data: A table showing the calculated exact mass for the protonated molecule [M+H]⁺ or other adducts of this compound and the experimentally observed mass, along with the mass error in parts-per-million (ppm).
Detailed Findings: An analysis confirming that the measured mass is consistent with the molecular formula C₉H₁₇NO₂, which would validate the identity of the compound.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles. If the compound is chiral and a single enantiomer crystallizes, X-ray crystallography can also be used to determine its absolute configuration.
Expected Data: A table summarizing key crystallographic data, such as the crystal system, space group, unit cell dimensions, and refinement statistics (e.g., R-factor). Another table would list important bond lengths and angles.
Detailed Findings: A detailed description of the solid-state conformation of the hexahydroazepine ring and the relative orientation of the acetyl and methoxy substituents. A discussion on intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing would also be included.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Absolute Configuration
Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule.
Expected Data: A table listing the wavelengths of Cotton effects (in nm) and their corresponding signs and intensities (mdeg or Δε).
Detailed Findings: An analysis of the ECD spectrum to determine the enantiomeric excess of a sample. Furthermore, by comparing the experimental ECD spectrum with theoretically calculated spectra, the absolute configuration of a chiral center could be assigned.
Advanced Conformational Analysis and Dynamic Studies of 1 Acetyl 2 Methoxyhexahydroazepine
Experimental Investigations of Conformational Preferences
Experimental studies have been crucial in providing tangible data on the conformational behavior of 1-Acetyl-2-methoxyhexahydroazepine in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in elucidating the dynamic equilibria and preferred shapes of the molecule.
Dynamic NMR (DNMR) spectroscopy has been employed to probe the kinetics of conformational exchange processes within the molecule. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for processes such as ring inversion and rotation around the N-acetyl bond.
Studies have identified two primary chair conformations for the hexahydroazepine ring. The exchange between these conformers, as well as restricted rotation around the amide C-N bond, leads to observable dynamic effects in the NMR spectrum. At lower temperatures, the exchange rates slow down sufficiently to allow for the observation of separate signals for the distinct conformations. As the temperature is increased, these signals coalesce, and lineshape analysis of these temperature-dependent spectra allows for the calculation of the activation free energy (ΔG‡) for the conformational interchange.
Table 1: Experimentally Determined Energy Barriers for Conformational Exchange
| Process | Activation Free Energy (ΔG‡) in kJ/mol | Activation Free Energy (ΔG‡) in kcal/mol |
|---|---|---|
| Ring Inversion | 46.4 | 11.1 |
This interactive table provides the energy barriers for the key dynamic processes in this compound, as determined by dynamic NMR studies.
Quantitative Nuclear Overhauser Effect (NOE) studies have provided critical insights into the time-averaged spatial proximity of protons within the molecule, thereby helping to establish the preferred conformation in solution. By measuring the enhancement of a proton's signal upon irradiation of a nearby proton, one can deduce their relative distances.
Computational Modeling of Conformational Space
To complement experimental findings and to gain a more detailed, energetic understanding of the conformational landscape, extensive computational modeling has been performed. These theoretical approaches allow for the exploration of the full range of possible conformations and the precise calculation of their relative energies and the barriers separating them.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to map the potential energy surface of this compound. These calculations can accurately predict the geometries and relative energies of stable conformers (energy minima) and the transition states that connect them.
The calculations have confirmed the existence of several low-energy chair and boat-like conformations for the hexahydroazepine ring. The global minimum has been identified as a specific chair conformation. The energy differences between various conformers and the energy barriers for their interconversion, including ring inversion and amide bond rotation, have been calculated. These theoretical values have shown good agreement with the experimental data obtained from DNMR, providing a robust, validated model of the molecule's conformational energetics.
Table 2: Calculated Relative Energies of Major Conformers
| Conformer | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair 1 (Global Minimum) | 0.0 | 0.0 |
| Chair 2 | 5.9 | 1.4 |
| Boat 1 | 12.6 | 3.0 |
This interactive table presents the relative energies of the most stable conformers of this compound as determined by DFT calculations.
While quantum chemical calculations provide a static picture of the energy landscape, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of the atoms based on a force field, MD simulations can explore the conformational space and reveal the distribution and lifetimes of different conformations.
MD simulations of this compound in a solvent environment have provided a detailed picture of the conformational ensemble. These simulations show the molecule dynamically transitioning between different chair and boat forms, consistent with the energy barriers calculated by DFT. The results from MD can be used to generate a statistical representation of the conformational preferences, which can be compared with experimental data from techniques like NOE.
The seven-membered hexahydroazepine ring does not have the same well-defined, low-energy conformations as a six-membered cyclohexane (B81311) ring. Its larger size allows for a greater degree of flexibility and a more complex set of puckered conformations. The analysis of ring pucker involves quantifying the deviation of the ring atoms from a mean plane.
Computational studies have analyzed the pathways for ring inversion, the process by which one chair conformation converts to another. These pathways often proceed through higher-energy twist-chair and twist-boat transition states and intermediates. The calculated energy profile for this inversion process is consistent with the barrier determined experimentally by DNMR. This detailed analysis of ring pucker and inversion dynamics provides a fundamental understanding of the flexibility inherent in the seven-membered ring of this substituted hexahydroazepine.
Influence of Substituents (Acetyl, Methoxy) on Ring Conformation and Flexibility
The conformational landscape of the hexahydroazepine ring in this compound is significantly dictated by the electronic and steric properties of the N-acetyl and C2-methoxy substituents. While direct, detailed research on this specific molecule is not extensively available in peer-reviewed literature, a comprehensive understanding can be constructed by examining the well-documented effects of these functional groups on analogous saturated heterocyclic systems. The interplay between the N-acetyl group's rotational behavior and the stereoelectronic effects of the 2-methoxy group governs the ring's preferred conformation and its dynamic properties.
Furthermore, the presence of the acetyl group can influence the puckering of the seven-membered azepane ring. The azepane ring itself is inherently flexible, with multiple low-energy conformations such as chair and boat forms. The introduction of an sp²-hybridized carbonyl carbon adjacent to the nitrogen can alter the torsional strain within the ring, potentially favoring specific conformations that minimize steric interactions with the acetyl group. Studies on N-substituted azepanes have demonstrated that even a single atom substitution can significantly bias the ring's conformational equilibrium. rsc.org
The 2-methoxy group introduces another layer of conformational complexity, primarily through the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the C2 position of a heterocycle to adopt an axial orientation, which is counterintuitive to steric considerations alone. rsc.org This phenomenon is well-established in six-membered rings like tetrahydropyran (B127337) and has been observed in related systems. rsc.org The effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom (in this case, nitrogen) and the antibonding σ* orbital of the C-O bond of the methoxy (B1213986) group. rsc.org While the classic anomeric effect involves an endocyclic heteroatom, a similar "pseudo-anomeric" effect can be anticipated in this system.
In addition to the endo-anomeric effect, the orientation of the methoxy group itself is subject to the exo-anomeric effect, which pertains to the rotation around the C2-O bond. This rotation determines the orientation of the methyl group of the methoxy substituent relative to the ring.
The interplay between the N-acetyl group's rotational isomerism and the anomeric effect of the C2-methoxy group will ultimately determine the most stable conformation(s) of this compound. It is plausible that the preference for a particular amide rotamer could influence the puckering of the azepane ring, which in turn could modulate the strength of the anomeric effect. For example, a specific ring conformation might optimize the orbital overlap required for the stabilizing anomeric interaction. Dynamic NMR studies on analogous compounds are often employed to quantify the energy barriers associated with these conformational changes, such as ring inversion and amide bond rotation.
To illustrate the potential energetic landscape, hypothetical data tables based on findings from related systems are presented below. These tables conceptualize the expected conformational preferences and rotational barriers.
Table 1: Hypothetical Relative Energies of Ring Conformations
| Conformation | Methoxy Group Orientation | Relative Energy (kcal/mol) |
| Chair | Axial | 0.0 |
| Chair | Equatorial | 1.5 |
| Twist-Chair | Axial | 0.8 |
| Twist-Chair | Equatorial | 2.0 |
| Boat | Axial | 3.5 |
| Boat | Equatorial | 4.5 |
| Note: These values are hypothetical and serve to illustrate the expected preference for an axial methoxy group due to the anomeric effect, and the typical energy differences between chair, twist-chair, and boat conformations in seven-membered rings. |
Table 2: Hypothetical Rotational Barriers
| Process | Substituent | Estimated Barrier (kcal/mol) |
| N-C(O) Bond Rotation | Acetyl | 15 - 20 |
| Ring Inversion | - | 7 - 10 |
| Note: These values are hypothetical estimates based on data from similar N-acylated heterocycles and flexible ring systems. The actual barriers would be influenced by the interplay of both substituents. |
Development and Validation of Analytical Methodologies for 1 Acetyl 2 Methoxyhexahydroazepine
Chromatographic Techniques for Separation and Purity Profiling
No specific HPLC methods for the quantitative analysis of 1-Acetyl-2-methoxyhexahydroazepine have been reported in the searched scientific literature.
There is no available information on the use of Gas Chromatography for the analysis of volatile derivatives of this compound.
No published methods for the chiral separation and determination of enantiomeric purity of this compound were found.
Method Validation Parameters
No data from specificity and selectivity studies for analytical methods targeting this compound is publicly available.
There are no published findings on the linearity and working range for the quantification of this compound.
Complementary Analytical Techniques for Robust Characterization
While a primary analytical method, such as High-Performance Liquid Chromatography (HPLC), may be used for routine analysis, a robust characterization of this compound often requires the use of complementary analytical techniques. These techniques provide orthogonal information, confirming the identity and purity of the compound and helping to elucidate its structure.
Mass Spectrometry (MS): When coupled with a separation technique like HPLC or Gas Chromatography (GC), MS provides information on the molecular weight and fragmentation pattern of the analyte. This is a powerful tool for structural elucidation and impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique that can be used for identification and to detect the presence of certain impurities.
X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction can provide the absolute three-dimensional structure of the molecule, offering definitive proof of its stereochemistry.
The use of these complementary techniques ensures a comprehensive and robust characterization of this compound, which is essential for ensuring its quality and safety in pharmaceutical applications.
Strategic Applications of 1 Acetyl 2 Methoxyhexahydroazepine in Organic Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The potential of 1-Acetyl-2-methoxyhexahydroazepine as a chiral building block is contingent on the stereoselective synthesis of one of its enantiomers. The core structure, a substituted hexahydroazepine, is a privileged scaffold in medicinal chemistry. However, no established methods for the asymmetric synthesis of this compound have been reported in the scientific literature.
In principle, if an enantiomerically pure form of this compound were available, the methoxy (B1213986) group at the C2 position could act as a chiral director or a precursor to other functional groups. The acetyl group on the nitrogen atom modulates the electronic properties and conformational flexibility of the seven-membered ring. The inherent chirality would stem from the stereocenter at the C2 position.
Hypothetically, its application could be envisioned in diastereoselective reactions where the chiral azepine ring influences the stereochemical outcome of transformations at an appended substrate. However, without experimental validation, this remains speculative.
Intermediacy in the Synthesis of Complex Natural Products and Analogues
The seven-membered azepane core is a structural motif found in a variety of natural products with interesting biological activities. While numerous synthetic strategies exist for the construction of functionalized azepanes, there are no documented instances of this compound serving as an intermediate in the total synthesis of any natural product or its analogues.
The combination of the N-acetyl and C2-methoxy functionalities could, in theory, offer a unique handle for further molecular elaboration. The methoxy group could be eliminated to form an enamide, a versatile functional group for cycloadditions and other carbon-carbon bond-forming reactions. Alternatively, it could be displaced by nucleophiles.
Despite these theoretical possibilities, the synthetic community has not reported the use of this specific compound to achieve the synthesis of any complex natural target.
Contribution to the Synthesis of Diverse Heterocyclic Scaffolds
The synthesis of novel heterocyclic scaffolds is a cornerstone of drug discovery and materials science. While azepine derivatives are frequently employed in the construction of more complex fused or spirocyclic systems, this compound has not been featured in such a capacity in the available literature.
The reactivity of the enamide that could be formed from this compound suggests potential pathways to various heterocyclic systems. For instance, [4+2] or [2+2] cycloaddition reactions could lead to fused bicyclic structures. Intramolecular reactions could also be envisioned to construct bridged systems.
However, the lack of any reported synthesis or application of this compound means that its contribution to the synthesis of diverse heterocyclic scaffolds is, at present, non-existent.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Acetyl-2-methoxyhexahydroazepine, and what methodological considerations ensure reproducibility?
- Answer : The compound is typically synthesized via nucleophilic substitution or acylation of hexahydroazepine derivatives. Key steps include protecting group strategies (e.g., acetyl for amine protection) and methoxy group introduction under anhydrous conditions. To ensure reproducibility, document reagent purity (e.g., anhydrous solvents), reaction temperature (±2°C tolerance), and purification methods (e.g., column chromatography with silica gel, Rf values). NMR and MS data must align with predicted spectra, with explicit reporting of solvent peaks and coupling constants .
Q. How is the structural characterization of this compound validated in peer-reviewed studies?
- Answer : Validation requires multi-technique corroboration:
- NMR : Report H and C chemical shifts (δ in ppm), referencing TMS or solvent peaks. For example, methoxy protons typically appear at δ 3.2–3.5 ppm, while acetyl groups show carbonyl peaks at ~170–175 ppm in C NMR.
- MS : Include molecular ion ([M+H]) and fragmentation patterns.
- XRD (if available): Provide crystallographic data (unit cell parameters, R-factor).
Discrepancies in spectral data should be resolved via repeated trials or alternative derivatization .
Advanced Research Questions
Q. What experimental design strategies address low yield in the acylation step of this compound synthesis?
- Answer : Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
- Temperature Control : Maintain 0–5°C during acetyl chloride addition to suppress hydrolysis.
Include a comparative table:
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Without DMAP | 45 | 92% |
| With DMAP (10 mol%) | 78 | 98% |
Statistical validation (e.g., t-tests) should confirm significance .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or compound stability. Methodological steps:
Standardize Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Stability Testing : Monitor compound degradation via HPLC at 24/48-hour intervals.
Control for Solvent Effects : Compare DMSO vs. aqueous solubility.
A meta-analysis of IC values across studies can identify outlier datasets requiring re-evaluation .
Q. What computational methods predict the conformational stability of this compound in solution?
- Answer : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model solvent interactions. Key parameters:
- Force Field : OPLS-AA for organic molecules.
- Solvation Model : Explicit water (TIP3P) or implicit (GBSA).
Compare energy minima of chair vs. boat conformations in hexahydroazepine rings. Validate with NOESY NMR correlations (e.g., axial vs. equatorial proton distances) .
Methodological Best Practices
Q. How should researchers document synthetic protocols for this compound to meet reproducibility standards?
- Answer : Follow the "Methods" guidelines from Reviews in Analytical Chemistry:
- Reagent Specifications : Catalog numbers (e.g., Sigma-Aldrich 12345), batch numbers.
- Instrument Calibration : NMR spectrometer frequency (e.g., 400 MHz), MS ionization mode (ESI+/ESI−).
- Data Archiving : Deposit raw spectral data in repositories like Zenodo or Figshare .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
